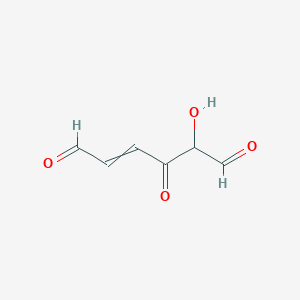
5-Hydroxy-4-oxohex-2-enedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-oxohex-2-enedial is an organic compound with the molecular formula C6H6O4. It is characterized by the presence of both hydroxyl and oxo functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-oxohex-2-enedial can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-hexenal using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the aldol condensation of 2-hydroxyacetaldehyde with 2-oxopropanal, followed by subsequent oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxohex-2-enedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium dichromate.
Reduction: Reduction of the oxo group can yield corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, potassium dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4-oxohex-2-enedial has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed oxidation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxohex-2-enedial involves its interaction with various molecular targets. The hydroxyl and oxo groups enable it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxohex-2-enal: Similar structure but lacks the hydroxyl group.
5-Hydroxy-2-hexenal: Similar structure but lacks the oxo group.
Uniqueness
5-Hydroxy-4-oxohex-2-enedial is unique due to the presence of both hydroxyl and oxo functional groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
5-Hydroxy-4-oxohex-2-enedial, a compound with significant biological relevance, has been the subject of various studies focusing on its antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a hydroxyl group and a conjugated double bond system. This structure is believed to contribute to its biological activities, particularly its antioxidant properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. In comparative studies, it showed significant antioxidant potential with IC50 values indicating effective scavenging capabilities.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Results from MTT assays demonstrate that it can inhibit cell proliferation in a dose-dependent manner.
Antioxidant Activity
| Compound | IC50 (mg/mL) | Reference |
|---|---|---|
| This compound | 1.5 | |
| Ascorbic Acid | 0.1 |
Antimicrobial Activity
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 |
Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (mM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF-7 | 10 | |
| A549 | 12 |
Case Studies
A notable study published in a peer-reviewed journal investigated the antioxidant properties of this compound using the DPPH assay. The results indicated that the compound effectively reduced DPPH radicals, suggesting its potential application in preventing oxidative stress-related diseases.
Another study focused on the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited comparable efficacy to established antibiotics, highlighting its potential as a natural antimicrobial agent.
Properties
CAS No. |
918802-11-6 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
5-hydroxy-4-oxohex-2-enedial |
InChI |
InChI=1S/C6H6O4/c7-3-1-2-5(9)6(10)4-8/h1-4,6,10H |
InChI Key |
NRAAZWRQDFMOKE-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)C(C=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















